6-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile
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Overview
Description
6-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile is a complex organic compound that features a piperidine ring, a pyridine ring, and a pyrimidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the pyridine and pyrimidine moieties. Key steps may involve:
Cyclization: Formation of the piperidine ring through cyclization reactions.
Substitution: Introduction of the pyridine ring via substitution reactions.
Coupling: Coupling the pyrimidine moiety to the piperidine-pyridine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups or carbonyl compounds.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
6-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine rings, such as piperine and piperidinone.
Pyridine Derivatives: Compounds with pyridine rings, such as nicotinamide and pyridoxine.
Pyrimidine Derivatives: Compounds with pyrimidine moieties, such as cytosine and thymine.
Uniqueness
6-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile is unique due to its combination of piperidine, pyridine, and pyrimidine rings, which may confer distinct pharmacological properties and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c17-10-14-5-1-6-15(20-14)21-9-2-4-13(11-21)12-22-16-18-7-3-8-19-16/h1,3,5-8,13H,2,4,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYIYWKQDKROMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC(=N2)C#N)COC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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